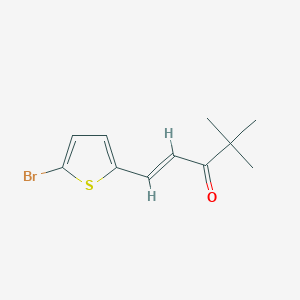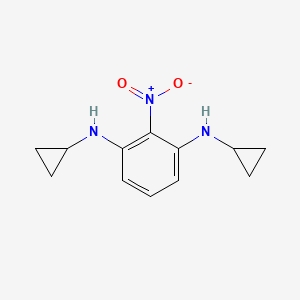![molecular formula C16H11NO4 B1522589 (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanon CAS No. 1260722-59-5](/img/structure/B1522589.png)
(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanon
Übersicht
Beschreibung
(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is an organic compound with the molecular formula C16H11NO4. It is a complex molecule that features both benzofuran and benzodioxole moieties, which are known for their significant roles in various biological and chemical applications .
Wissenschaftliche Forschungsanwendungen
Behandlung der Alzheimer-Krankheit
Benzofuran-Derivate: , einschließlich der fraglichen Verbindung, wurden auf ihr Potenzial zur Behandlung der Alzheimer-Krankheit (AD) untersucht. Sie wirken als Inhibitoren von Acetylcholinesterase (AChE) und Butyrylcholinesterase (BuChE), Enzymen, die an der Progression von AD beteiligt sind . Diese Verbindungen können den Abbau von Acetylcholin verhindern, einem Neurotransmitter, dessen Mangel mit dem kognitiven Abbau bei AD-Patienten verbunden ist.
Antikrebsaktivität
Benzofuran-Derivate haben in der Krebsforschung vielversprechend gezeigt. Sie wurden entwickelt, um verschiedene Krebszelllinien anzugreifen, darunter Prostata-, Pankreas- und akute lymphatische Leukämie . Die Strukturanaloga der Verbindung wurden auf ihre Fähigkeit zur Induktion des Zellzyklusarrests und der Induktion der Apoptose untersucht, beides wichtige Mechanismen in der Krebstherapie.
Antivirene Anwendungen
Das strukturelle Grundgerüst von Benzofuran ist in Naturprodukten mit antiviralen Aktivitäten vorhanden. Verbindungen mit Benzofuranringen wurden berichtet, Aktivität gegen das Hepatitis-C-Virus zu zeigen, und es wird erwartet, dass sie wirksame Therapeutika für diese Krankheit sind .
Antibakterielle Eigenschaften
Benzofuran-Verbindungen besitzen auch antibakterielle Eigenschaften. Ihre einzigartige Struktur ermöglicht es ihnen, mit bakteriellen Zellkomponenten zu interagieren, was möglicherweise zur Entwicklung neuer Antibiotika führt .
Antioxidative Wirkungen
Diese Verbindungen sind für ihre antioxidativen Wirkungen bekannt. Durch die Neutralisierung freier Radikale können Benzofuran-Derivate zum Schutz vor oxidativen Stress-bedingten Krankheiten beitragen .
COX-2-Hemmung
Einige Benzofuran-Derivate wurden als COX-2-Inhibitoren identifiziert . COX-2 ist ein Enzym, das eine wichtige Rolle bei Entzündungen und Schmerzen spielt, was diese Verbindungen zu potenziellen Kandidaten für entzündungshemmende Medikamente macht.
Enzymhemmung
Neben AChE und BuChE wurden Benzofuran-Derivate auf ihre inhibitorischen Wirkungen auf andere Enzyme untersucht. Dies kann zu Anwendungen bei der Behandlung verschiedener enzymbezogener Störungen führen .
Synthese komplexer Moleküle
Das Benzofuransystem ist ein wichtiger Strukturbestandteil bei der Synthese komplexer Moleküle. Es wurden neuartige Verfahren zur Konstruktion dieser Ringe entwickelt, die für die Herstellung polycyclischer Verbindungen mit pharmazeutischen Anwendungen entscheidend sind .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives have been associated with a range of biological activities, indicating that they may influence several biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may have a range of molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone has been studied for its interactions with several enzymes and proteins. It has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it interacts with tubulin, a protein that plays a critical role in cell division. By binding to tubulin, (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone on cellular processes have been extensively studied. It has been observed to induce apoptosis in various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . This compound influences cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, it can activate caspases, which are enzymes that play a crucial role in the execution of apoptosis .
Molecular Mechanism
At the molecular level, (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule formation . This inhibition leads to mitotic arrest and subsequent apoptosis. Additionally, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is metabolized through several pathways in the body. It undergoes phase I metabolism, primarily through oxidation by cytochrome P450 enzymes . The metabolites are then conjugated with glucuronic acid or sulfate in phase II metabolism, facilitating their excretion . The compound’s metabolism can affect its bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone within cells and tissues are mediated by various transporters and binding proteins . It can be actively transported into cells by organic anion transporters and distributed to different tissues, including the liver, kidneys, and tumor tissues . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
Within cells, (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is localized to specific subcellular compartments, including the cytoplasm and nucleus . Its localization is directed by targeting signals and post-translational modifications. For instance, the compound can be phosphorylated, which may affect its activity and function . The subcellular localization of the compound is crucial for its interaction with target biomolecules and its overall therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and benzodioxole intermediates. These intermediates are then coupled through a series of reactions involving reagents such as sodium hydroselenide (NaHSe) and piperidine hydrochloride in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out
Eigenschaften
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c17-14-10-3-1-2-4-11(10)21-16(14)15(18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPPXMQUYLRCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)




![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

